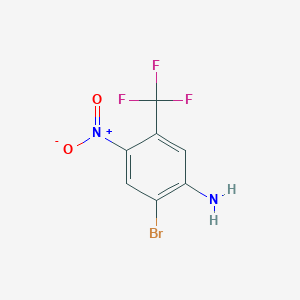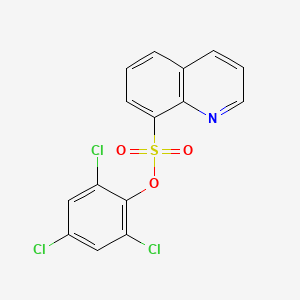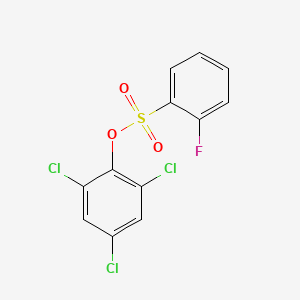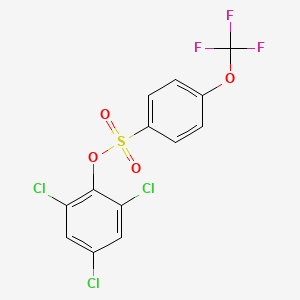![molecular formula C6H3BrClN3 B1520217 6-ブロモ-4-クロロ-7H-ピロロ[2,3-D]ピリミジン CAS No. 784150-41-0](/img/structure/B1520217.png)
6-ブロモ-4-クロロ-7H-ピロロ[2,3-D]ピリミジン
概要
説明
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is used as an intermediate in the preparation of tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, involves an α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure is similar to the nucleotide base pair of DNA and RNA, which makes it a valuable compound in the treatment of cancer .Chemical Reactions Analysis
Pyrrolo[2,3-D]pyrimidine derivatives have been designed and synthesized based on molecular diversity . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .Physical and Chemical Properties Analysis
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a yellow solid with a melting point of 287–288 °C . It is soluble in DMSO, ethyl acetate, and methanol .科学的研究の応用
医薬品中間体
6-ブロモ-4-クロロ-7H-ピロロ[2,3-D]ピリミジンは、医薬品合成における貴重な中間体です。 これは、疾患治療に不可欠なキナーゼ阻害剤の創製に使用されます 。これらの阻害剤は、疾患経路に関与する特定のキナーゼを標的にするため、精密医療に有効です。
抗癌剤
この化合物の誘導体は、抗癌剤として潜在的な可能性を示しています。 特定の細胞経路を阻害することにより、これらの誘導体は癌細胞の増殖を抑制し、新しい治療法への道を提供することができます .
抗ウイルス研究
抗ウイルス研究の分野では、6-ブロモ-4-クロロ-7H-ピロロ[2,3-D]ピリミジン誘導体が、さまざまなウイルス感染症に対する潜在的な作用を持つことが調査されています。 これは、ウイルス複製プロセスを阻害する能力によるものです .
抗炎症作用
6-ブロモ-4-クロロ-7H-ピロロ[2,3-D]ピリミジンから誘導された化合物の抗炎症特性により、これらの化合物は炎症性疾患の治療のための候補となっています。 これらは、関節炎などの状態において重要な、体の炎症反応を調節することができます .
有機合成
有機化学では、この化合物はより複雑な分子を合成するためのビルディングブロックとして役立ちます。 その反応性部位により、さまざまな置換が可能になり、広範囲の有機化合物を生成するための汎用性の高い試薬となります .
創薬と開発
6-ブロモ-4-クロロ-7H-ピロロ[2,3-D]ピリミジンは、創薬において重要な役割を果たしています。これは、薬理学的に活性な分子を構築できる足場として役立ち、新しい薬物を開発するために使用されます。 このプロセスには、生物学的活性をスクリーニングし、より優れた有効性と安全性を達成するために化合物を最適化することが含まれます .
生化学研究
生化学研究では、この化合物は生化学経路とプロセスを研究するために使用されます。 これは、酵素、受容体、および他のタンパク質の機能を調査するために使用でき、細胞におけるそれらの役割を解明するのに役立ちます .
化学工学
化学工学の観点から、6-ブロモ-4-クロロ-7H-ピロロ[2,3-D]ピリミジンは、プロセス開発と最適化にとって重要です。 これは、実験室から工業生産まで、化学プロセスのスケールアップに関与しており、医薬品の効率的でコスト効果の高い合成を保証します .
作用機序
Target of Action
Similar compounds like pyrrolo[2,3-d]pyrimidines are known to be involved in the inhibition of certain kinases . These kinases play a crucial role in cell signaling and regulation of cellular activities.
Mode of Action
It’s worth noting that compounds with similar structures are known to interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Compounds with similar structures are known to affect pathways related to cell signaling and regulation of cellular activities . The downstream effects of these interactions can lead to changes in cell behavior and function.
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine indicate high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests good bioavailability .
Result of Action
Similar compounds have been associated with significant antiproliferative effects on certain cell lines .
Safety and Hazards
将来の方向性
Pyrrolo[2,3-D]pyrimidine derivatives have shown significant antiproliferative effects on both ER+ and triple-negative breast cancer cell lines . They have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib . This suggests that these compounds could be further explored for their potential in cancer treatment.
生化学分析
Biochemical Properties
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. The compound acts as an inhibitor of CDKs, thereby modulating cell cycle dynamics and potentially inducing cell cycle arrest . Additionally, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has been shown to interact with various signaling proteins, affecting pathways involved in cell proliferation and apoptosis .
Cellular Effects
The effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. In cancer cell lines, the compound has demonstrated significant antiproliferative activity by inducing apoptosis and inhibiting cell growth . This is primarily achieved through the inhibition of CDKs and the subsequent disruption of cell cycle progression. Furthermore, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which are key regulators of the cell cycle . The compound binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting their kinase activity. This leads to cell cycle arrest and the induction of apoptosis in cancer cells . Additionally, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine can modulate the activity of other enzymes and proteins involved in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antiproliferative effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been shown to persist for several days, indicating sustained activity . Long-term exposure to the compound can lead to adaptive responses in cells, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and stability . These modifications can direct the compound to specific compartments or organelles, affecting its overall efficacy and mechanism of action.
特性
IUPAC Name |
6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPXMLQSSKQIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672053 | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784150-41-0 | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784150-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)




![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)




